molecular formula C9H8N2O B1234610 Medorinone CAS No. 88296-61-1

Medorinone

货号 B1234610
CAS 编号: 88296-61-1
分子量: 160.17 g/mol
InChI 键: OCCZJXAHSUCJSA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of Medorinone is characterized by a 1,6-naphthyridin-2(1H)-one core with a methyl group at the 5-position . The exact mass of Medorinone is 160.063660 Da, and its average mass is 160.173 Da .

科学研究应用

Application 1: Treatment of Hypotension in Cancer Patients with Heart Failure

  • Summary of the Application : Midodrine is used to treat hypotension in cancer patients with concomitant heart failure (HF). The study aimed to evaluate the safety and cardiovascular outcomes as well as overall survival of these patients .
  • Methods of Application : Adult patients diagnosed with cancer and HF who were treated with midodrine at a tertiary cancer center from 03/2013 to 08/2021 were identified. Demographic and clinical parameters were collected retrospectively .
  • Results or Outcomes : Midodrine use in patients with cancer and HF was not associated with significant adverse effects, worse cardiovascular outcomes, or increased risk of mortality .

Application 2: Diagnostic Biomarker in Patients with Endometriosis

  • Summary of the Application : Midodrine was investigated as a potential non-invasive biomarker for diagnosing endometriosis .
  • Methods of Application : This case–control study involved 32 patients with endometriosis and 29 patients with other benign gynecological disease. Fasting blood was collected and used for non-targeted metabolomic-based detection .
  • Results or Outcomes : The study found that midodrine, along with ornithine, showed better potential as biomarkers for endometriosis diagnosis than CA125 .

Application 3: Optimization of Heart Failure Therapy

  • Summary of the Application : Midodrine is used as a bridge therapy for the initiation or continuation of Guideline-Directed Medical Therapy (GDMT) in patients with heart failure with reduced ejection fraction (HFrEF) and concurrent hypotension .
  • Methods of Application : The study presented four cases where midodrine was used to ameliorate exacerbations of HFrEF among patients with baseline, persistent hypotension .
  • Results or Outcomes : The use of midodrine resulted in marked clinical improvement and better tolerance of GDMT .

Application 4: Safety in Patients with Heart Failure with Reduced Ejection Fraction

  • Summary of the Application : This study explores the safety of midodrine in patients with heart failure with reduced ejection fraction (HFrEF) through extensive matched analysis .
  • Methods of Application : The study enrolled patients with HFrEF and without malignancy, non-dialysis dependence, or non-orthostatic hypotension, between 28 August 2013, and 27 August 2023 .
  • Results or Outcomes : Midodrine use was associated with reduced emergency room visits but increased risks of respiratory failure, prolonged ICU stays, higher hospitalizations, and elevated mortality in HFrEF patients .

Application 5: Treatment of Reflex Syncope

  • Summary of the Application : Midodrine can be helpful for a specific kind of syncope known as reflex syncope, where there is a short-term loss of consciousness due to a neural reflex, which results in lower blood pressure .
  • Methods of Application : The application of midodrine in this context is based on a study reported in the British Journal of Cardiology .
  • Results or Outcomes : The study showed that midodrine can be helpful in treating reflex syncope .

Application 6: Treatment of Erythromelalgia

  • Summary of the Application : Midodrine, 0.2%, is used topically to improve symptoms associated with erythromelalgia .
  • Methods of Application : The application of midodrine in this context is based on a before-after study .
  • Results or Outcomes : The study reports that midodrine is well tolerated and improves symptoms associated with erythromelalgia .

Application 7: Treatment of Symptomatic Orthostatic Hypotension

  • Summary of the Application : Midodrine is used in the treatment of symptomatic orthostatic hypotension .
  • Methods of Application : The application of midodrine in this context is based on its ability to increase systolic blood pressure measured one minute after standing .
  • Results or Outcomes : The use of midodrine has been shown to correspond to a clinical benefit in patients with symptomatic orthostatic hypotension .

Application 8: Bridge Therapy for Initiation or Continuation of GDMT

  • Summary of the Application : Midodrine serves as bridge therapy for the initiation or continuation of Guideline-Directed Medical Therapy (GDMT) in patients with heart failure with reduced ejection fraction (HFrEF) and concurrent hypotension .
  • Methods of Application : The study presented four cases where midodrine was used to ameliorate exacerbations of HFrEF among patients with baseline, persistent hypotension .
  • Results or Outcomes : The use of midodrine resulted in marked clinical improvement and better tolerance of GDMT .

Application 9: Safety Investigation in HFrEF Patients

  • Summary of the Application : This study explores midodrine’s safety in patients with heart failure with reduced ejection fraction (HFrEF) through extensive matched analysis .
  • Methods of Application : The study enrolled patients with HFrEF and without malignancy, non-dialysis dependence, or non-orthostatic hypotension, between 28 August 2013, and 27 August 2023 .
  • Results or Outcomes : Midodrine use was associated with reduced emergency room visits but increased risks of respiratory failure, prolonged ICU stays, higher hospitalizations, and elevated mortality in HFrEF patients .

安全和危害

The safety data sheet for Medorinone suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name

5-methyl-1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-7-2-3-9(12)11-8(7)4-5-10-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCZJXAHSUCJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236938
Record name Medorinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Medorinone

CAS RN

88296-61-1
Record name Medorinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088296611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medorinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDORINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80X61Y4X0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

5-Methyl-1,6-naphthyridin-2(1H)-one also was prepared directly from the corresponding 3-cyano compound, as follows: A 650 g portion of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile was added with stirring at room temperature to a solution of 2100 ml 8 M sulfuric acid in 350 ml of water. The reaction mixture was stirred mechanically and refluxed (internal temperature at 215°-220° C.) for 24 hours. The dark solution was allowed to come to ambient temperature and poured on ice. The solution was stirred and basified with 6 l of concentrated ammonium hydroxide to pH 10.5, the internal temperature being maintained at 20°-30° C. during this addition. The dark beige solid was collected by filtration, washed with a minimum of cold water and dried in an oven chamber at 65° overnight. The crude product was recrystallized twice from water with decolorizing charcoal treatment to produce 330 g of 5-methyl-1,6-naphthyridin-2(1H)-one, m.p. 245°-246° C.
[Compound]
Name
3-cyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2100 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
6 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

E-7b. 5-Methyl-1,6-naphthyridin-2(1H)-one--A mixture containing 10.3 g of 5-acetyl-6-(2-dimethylaminoethenyl)-2(1H)-pyridinone, 10.4 g of formamidine acetate and 75 ml of dimethylformamide was heated on a steam bath for 5 hours and then concentrated to dryness on a rotary evaporator. The residue was treated with 50 ml of water and again stripped to dryness The white residue was recrystallized from isopropyl alcohol to yield 6.7 g of 5-methyl-1,6-naphthyridin-2(1H)-one, m.p. 238°-240° C. This compound was the same as the compound of Example E-7a, e.g., a mixed melting point showed no depression and the infrared and nuclear magnetic resonance spectral data for the compounds were respectively the same.
[Compound]
Name
E-7b. 5-Methyl-1,6-naphthyridin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The process according to claim 12 which comprises reacting 5-acetyl-6-(2-dimethylaminoethenyl)-2(1H)-pyridinone with formamidine or ammonium acetate to produce 5-methyl-1,6-naphthyridin-2(1H)-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture containing 10.3 g of 5-acetyl-6-(2-dimethylaminoethenyl)-2(1H)-pyridinone, 10.4 g of formamidine acetate and 75 ml of dimethylformamide was heated on a steam bath for 5 hours and then concentrated to dryness on a rotary evaporator. The residue was treated with 50 ml of water and again stripped to dryness. The white residue was recrystallized from isopropyl alcohol to yield 6.7 g of 5-methyl-1,6-naphthyridin-2(1H)-one, m.p. 238°-240° C. This compound was the same as the compound of Example E-7a, e.g., a mixed melting point showed no depression and the infrared and nuclear magnetic resonance spectral data for the compounds were respectively the same.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medorinone
Reactant of Route 2
Medorinone
Reactant of Route 3
Medorinone
Reactant of Route 4
Medorinone
Reactant of Route 5
Medorinone
Reactant of Route 6
Medorinone

Citations

For This Compound
49
Citations
A Pattison, N Astley, CT Eason, FW Bonner - Thrombosis research, 1990 - Elsevier
Amrinone, milrinone and medorinone inhibit platelet aggregation in human whole blood. They are particularly potent inhibitors of arachidonic acid induced aggregation, inhibiting by 50…
Number of citations: 23 www.sciencedirect.com
PJ Silver, LT Hamel, RG Bentley… - Drug development …, 1990 - Wiley Online Library
… to evaluate the effects of medorinone on subcellular systems … Medorinone produces concentration-related inhibition (lC50 … The potency of medorinone is similar to that of milrinone …
Number of citations: 9 onlinelibrary.wiley.com
B Singh, GY Lesher, RP Brundage - Synthesis, 1991 - thieme-connect.com
Reaction of 3-aminocrotononitrile (2) with methyl methacrylate (3) and methyl 2-propynolate (9) led to the formation of 1, 4, 5, 6-tetrahydro-2, 5-dimethyl-6-oxo-3-pyridinecarbonitrile (4) …
Number of citations: 16 www.thieme-connect.com
CG Mohan, PC Mishra - Indian journal of biochemistry & biophysics, 1997 - europepmc.org
Medorinone 5-methyl-1, 6-napthyridin-2 (1H)-one and some of its analogs having varying degrees of cardiotonic potency have been studied by molecular orbital and electric field …
Number of citations: 11 europepmc.org
KC Lee, AM Ezrin, ED Pagani… - Drug development …, 1990 - Wiley Online Library
… Medorinone did not affect cardiac output or renal blood flow. The hemodynamics of medorinone and … In conclusion, medorinone similarly reduced MAP, but more effectively decreased …
Number of citations: 5 onlinelibrary.wiley.com
PJ Silver, RE Lepore, PC Canniff… - Drug development …, 1990 - Wiley Online Library
… in aortic smooth muscle by medorinone. In papillary muscles, … of medorinone from 1 to 300 kM. Similar correlations were evident in aortic smooth muscles frozen during medorinone-…
Number of citations: 4 onlinelibrary.wiley.com
B Singh, GY Lesher, KC Pluncket… - Journal of medicinal …, 1992 - ACS Publications
… of medorinone and the in vitro cAMP PDE III inhibitory … as medorinone (3). The 2-furanyl (51) and 2-thienyl (52) analogs were equipotent and about 4 times more active than medorinone …
Number of citations: 55 pubs.acs.org
B Singh, GY Lesher - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
… Treatment of medorinone 8 with selenium dioxide gave 1,6-naphthyridin-2(lÄ)-one (14) instead of aldehyde 15. Reaction of 8 with W.Af-dimethylformamide dimethyl acetal gave ex- …
Number of citations: 39 onlinelibrary.wiley.com
V Kumar, JA Dority, ER Bacon, B Singh… - The Journal of Organic …, 1992 - ACS Publications
… These structural features were derived from a pharmacophoric analysis of several well-known cardiotonic cAMP phosphodiesterase III inhibitors, primarily milrinone,medorinone, and in…
Number of citations: 127 pubs.acs.org
B Singh, ER Bacon, GY Lesher… - Journal of medicinal …, 1995 - ACS Publications
… Medorinone (3), the optimum compound of the series, was … Like 2 and 4, the presence of a substituent at the 5-position of medorinone (3) is essential for in vitro cAMP PDE III activity. For …
Number of citations: 48 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。